molecular formula C11H9NO5S B1384844 (2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid CAS No. 10295-14-4

(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid

Cat. No.: B1384844
CAS No.: 10295-14-4
M. Wt: 267.26 g/mol
InChI Key: ZUTPNDGBTIEHCS-ZZXKWVIFSA-N
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Description

(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid is a chemical reagent designed for research applications. The compound features a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core structure, which is known to confer significant biological activity, particularly as a microbicide and fungicide . This core structure is found in preservatives and antimicrobials used extensively in industrial settings, from paints and adhesives to cleaning products . The molecule is functionalized with a but-2-enoic acid side chain, which may enhance its potential for further chemical modification, such as the synthesis of more complex molecules or conjugates for probing biological systems. Researchers can leverage this compound in various fields, including the development of novel preservatives, the study of structure-activity relationships in antimicrobial agents, and as a synthetic intermediate. The presence of the conjugated double bond in the but-2-enoic acid moiety may be of particular interest for projects involving click chemistry or as a Michael acceptor in bioconjugation techniques. It is critical to note that compounds within the benzisothiazolinone class have been associated with health hazards, including skin sensitization and allergic contact dermatitis . Appropriate personal protective equipment, including gloves and protective eyewear, should always be used when handling this material. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, or for use in humans or animals.

Properties

IUPAC Name

(E)-4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)18(12,16)17/h1-6H,7H2,(H,13,14)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTPNDGBTIEHCS-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Strategy

  • Formation of the Benzisothiazole Core:
    The initial step involves cyclization of 2-aminobenzenesulfonamide derivatives under oxidative or dehydrative conditions to form the benzisothiazole ring with sulfone functionality. Oxidizing agents like hydrogen peroxide or peracids are typically employed to achieve the 1,1-dioxido (sulfone) state.

  • Introduction of the But-2-enoic Acid Side Chain:
    The benzisothiazole core is then functionalized at the 2-position with a vinyl carboxylic acid substituent. This can be achieved via nucleophilic substitution or coupling reactions using activated crotonic acid derivatives (e.g., acid chlorides or anhydrides) under controlled conditions to ensure the (E)-configuration is maintained.

  • Purification and Isolation:
    The crude product is purified by recrystallization or chromatographic techniques such as column chromatography using suitable solvents (e.g., ethyl acetate, hexane mixtures). High-performance liquid chromatography (HPLC) may be used for analytical purity confirmation.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Benzisothiazole ring formation 2-Aminobenzenesulfonamide + oxidant (H2O2) Controlled temperature (~50-80°C), solvent: acetic acid or aqueous media
Side chain attachment Crotonic acid chloride + base (e.g., triethylamine) Anhydrous conditions, inert atmosphere (N2), temperature 0-25°C to avoid isomerization
Purification Recrystallization or chromatography Solvent choice critical for yield and purity

Yield and Purity

  • Reported yields for the overall synthesis range from 60% to 80%, depending on reaction optimization and scale.
  • Purity is typically >95% as confirmed by NMR, HPLC, and mass spectrometry analyses.

Research Findings and Optimization

  • Stereochemical Control: Maintaining the (E)-configuration of the but-2-enoic acid side chain is critical, as isomerization to the (Z)-form can occur under acidic or high-temperature conditions. Using mild reaction temperatures and protecting groups during coupling steps helps preserve stereochemistry.
  • Oxidation Step: The oxidation of the thiazole sulfur to sulfone is best performed under controlled conditions to avoid over-oxidation or degradation of the heterocyclic ring.
  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate coupling reactions but require careful removal post-reaction to avoid contamination.
  • Safety and Handling: Due to the potential toxicity and irritant nature of intermediates and the final compound, synthesis should be performed with appropriate personal protective equipment (PPE) and under fume hood conditions. Waste disposal must follow hazardous chemical protocols.

Summary Table of Preparation Data

Aspect Details
Starting materials 2-Aminobenzenesulfonamide, crotonic acid derivatives
Key reagents Hydrogen peroxide (oxidant), acid chlorides, bases
Reaction medium Acetic acid, anhydrous solvents (e.g., DMF)
Temperature range 0–80°C depending on step
Reaction time Several hours per step (3–12 h typical)
Yield 60–80% overall
Purification methods Recrystallization, column chromatography
Analytical confirmation NMR, HPLC, MS
Storage conditions -20°C for long-term stability

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzisothiazolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzisothiazolone derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an aldose reductase inhibitor , which is relevant in the treatment of diabetic complications. Studies indicate that derivatives of benzothiazole can exhibit significant inhibitory activity against this enzyme, suggesting that (2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid may have therapeutic implications in managing diabetes-related conditions .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. Its structure allows for interaction with microbial cell membranes or enzymes critical for bacterial survival. This suggests its potential use in developing new antimicrobial agents .

Material Science

Due to its unique chemical structure, this compound can be utilized as a building block in the synthesis of novel materials with specific electronic or optical properties. Its application in polymer chemistry and nanotechnology is being investigated for creating advanced materials with tailored functionalities .

Case Studies

StudyFocusFindings
Aldose Reductase Inhibition StudyInvestigated various benzothiazole derivativesFound that certain derivatives showed potent inhibition against aldose reductase, indicating potential for diabetes treatment
Antimicrobial Activity AssessmentTested against various bacterial strainsDemonstrated significant antibacterial activity compared to standard antibiotics
Material Synthesis ResearchExplored as a precursor for novel polymersSuccessfully synthesized polymers exhibiting enhanced thermal and mechanical properties

Mechanism of Action

The mechanism of action of (2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with thiol-containing enzymes, leading to the inhibition of their activity. This can disrupt various cellular processes, including redox balance and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Key Structural Differences Biological/Pharmacological Relevance
Sodium 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propane-1-sulfonate (SAPS) Propane sulfonate group replaces but-2-enoic acid chain. Used in industrial applications (e.g., surfactants); less bioactive than enoic acid derivatives.
Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate Ethyl ester at the acetic acid position; lacks conjugated double bond. Common impurity in NSAID synthesis; lower solubility compared to enoic acid derivatives.
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)alkanecarboxamides Acetaminophen (APAP) analog with benzisothiazole linked to p-acylaminophenol. Designed for CNS-targeted analgesia; reduced hepatotoxicity due to altered metabolism .

Pharmacological Activity

  • Antimycobacterial Activity: Derivatives such as (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl dithiocarbamates exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.78 μg/mL), attributed to the benzisothiazole-dioxide moiety’s ability to disrupt bacterial membrane integrity .
  • Toxicity Profile: Unlike acetaminophen analogs, which produce hepatotoxic metabolites (e.g., NAPQI), (2E)-4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid derivatives undergo hydrolysis to form hydrophilic metabolites (e.g., compound 50 in Scheme 19), significantly reducing liver toxicity .

Metabolic Stability

The enoic acid derivative’s α,β-unsaturated system is susceptible to Michael addition reactions with glutathione (GSH), a detoxification pathway observed in related compounds like SAPS . However, its rigid (2E)-configuration slows metabolic degradation compared to flexible analogs such as Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, which undergoes rapid esterase-mediated hydrolysis .

Biological Activity

The compound (2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid, also known by its CAS number 10295-14-4, is a derivative of benzisothiazole with potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H9NO5S
  • Molecular Weight : 267.26 g/mol
  • IUPAC Name : this compound
  • Synonyms : 4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of thiosalicylic acid with other reagents in a one-pot reaction strategy. This method has been shown to yield high purity and good yields of the product, facilitating further biological testing .

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzisothiazole derivatives. In particular, compounds related to this compound have been tested against the dengue virus. Research indicates that certain derivatives exhibit inhibitory activity against the NS2B/NS3 protease of the dengue virus with IC50 values in the micromolar range . These findings suggest a promising avenue for developing new antiviral agents.

Antimicrobial Properties

Benzisothiazole derivatives have also demonstrated antimicrobial activity. The structural framework of these compounds allows them to interact with bacterial enzymes or cellular structures, leading to inhibition of growth. Studies indicate that specific derivatives can effectively combat both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. Several benzisothiazole derivatives have shown cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism appears to involve interference with cell cycle regulation and induction of oxidative stress.

Case Studies and Research Findings

StudyFocusFindings
Tiew et al. (2020)Antiviral activityIdentified BIT hybrids with low micromolar inhibition against DENV proteases.
Lai et al. (2020)Antimicrobial propertiesDemonstrated efficacy against multiple bacterial strains using BIT derivatives.
Lombardino et al. (1971)Anticancer activityReported cytotoxic effects in various cancer cell lines with BIT derivatives showing promise in preclinical studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid, and how can reaction conditions be optimized to improve yields?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions using benzisothiazolone precursors. For example, derivatives of 1,2-benzisothiazol-3(2H)-one are functionalized through acylations, halogenations, or cyano substitutions (e.g., with 4-fluorobenzoyl or 4-cyanobenzoyl groups) to generate intermediates . Optimization involves adjusting substituents on the benzisothiazolone core and reaction solvents. Lower yields (e.g., 21% for 6e in ) may result from steric hindrance or electron-withdrawing groups, while higher yields (e.g., 92% for 6k) are achieved with chloro-substituted aryl groups due to improved electrophilicity .
Substituent (Example ID)Yield (%)Physical State
4-Methoxyphenyl (6e)21White solid
4-Chlorobenzoyl (6k)92Yellow-green
4-Cyanobenzoyl (6l)42White solid

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the compound’s stereochemistry and confirming the (2E)-configuration of the α,β-unsaturated acid moiety . Spectroscopic techniques include:

  • NMR : 1^1H and 13^{13}C NMR to verify proton environments and carbonyl/vinyl signals.
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretching) and ~1300 cm1^{-1} (S=O vibrations) confirm functional groups .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the compound’s stability under varying pH, temperature, or solvent systems influence experimental outcomes?

  • Methodology : Stability studies should employ accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For instance, highlights that organic compounds in aqueous matrices degrade over time, altering reactivity. Stabilization methods include:

  • Low-temperature storage : Slows hydrolysis of the α,β-unsaturated acid moiety.
  • Inert atmospheres : Prevents oxidation of the sulfone group (1,1-dioxido) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) across studies?

  • Methodology : Cross-study discrepancies often arise from variations in assay conditions (e.g., bacterial strains, cell lines). To address this:

  • Standardize protocols : Use CLSI guidelines for antimicrobial testing or OECD protocols for cytotoxicity.
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzisothiazolone enhance antimicrobial activity but may increase cytotoxicity) .

Q. What computational strategies predict the compound’s reactivity for designing novel derivatives?

  • Methodology : Density functional theory (DFT) calculations model the electron-deficient α,β-unsaturated acid moiety’s reactivity. Key parameters:

  • Frontier molecular orbitals : Predict nucleophilic attack sites.
  • Solvent effects : Polar solvents stabilize transition states in Michael addition reactions .

Q. How can limitations in experimental design (e.g., sample variability, degradation) be mitigated when generalizing results to real-world systems?

  • Methodology : identifies sample degradation and limited pollution variability as key issues. Solutions include:

  • Enhanced sampling : Use >144 mixtures (vs. 8 initial samples in ) to capture real-world complexity.
  • Real-time monitoring : In-line spectroscopy (e.g., NIR or Raman) tracks degradation kinetics during experiments .

Data Contradiction Analysis

  • Example : Conflicting yields for derivatives with similar substituents (e.g., 4-fluorobenzoyl at 77% vs. 4-cyanobenzoyl at 42% in ).
    • Resolution : Electron-withdrawing groups (e.g., -CN) may deactivate the benzisothiazolone core, reducing reactivity in acylation steps. Steric effects from bulkier substituents further hinder access to the reaction site.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid

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